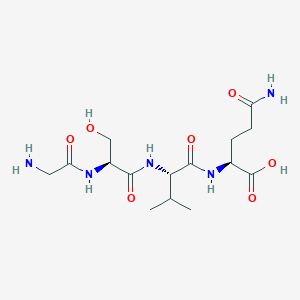![molecular formula C19H22BrNS B14226068 3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine CAS No. 830320-16-6](/img/structure/B14226068.png)
3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine is an organic compound that features a pyridine ring substituted with a bromophenyl sulfanyl group and an octenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine typically involves the following steps:
Formation of the Bromophenyl Sulfanyl Intermediate: This step involves the reaction of 4-bromothiophenol with an appropriate alkylating agent to form the 4-bromophenyl sulfanyl intermediate.
Coupling with Pyridine Derivative: The intermediate is then coupled with a pyridine derivative under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.
Introduction of the Octenyl Chain:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, potassium thiocyanate, or various amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and sulfanyl groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromophenyl)pyridine: Similar structure but lacks the octenyl chain.
3-(2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL)pyridine: Similar structure but with a methoxy group instead of a bromine atom.
4-(4-Bromophenyl)-2-pyridyl sulfide: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine is unique due to the presence of both the bromophenyl sulfanyl group and the octenyl chain, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications, particularly in the synthesis of complex molecules and the development of new materials.
Propriétés
Numéro CAS |
830320-16-6 |
|---|---|
Formule moléculaire |
C19H22BrNS |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
3-[2-(4-bromophenyl)sulfanyloct-1-enyl]pyridine |
InChI |
InChI=1S/C19H22BrNS/c1-2-3-4-5-8-19(14-16-7-6-13-21-15-16)22-18-11-9-17(20)10-12-18/h6-7,9-15H,2-5,8H2,1H3 |
Clé InChI |
YMWRRHDISYNLPW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=CC1=CN=CC=C1)SC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



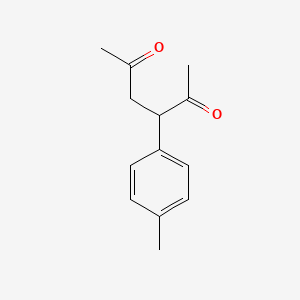
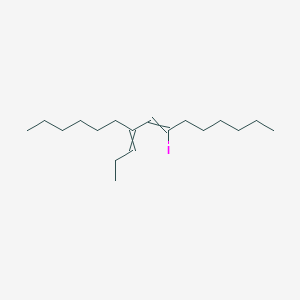
![2-{6-[2-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14226003.png)
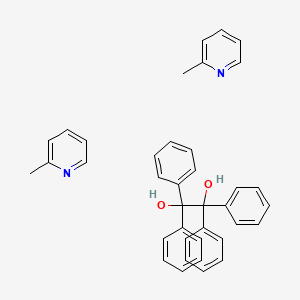
![1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14226018.png)
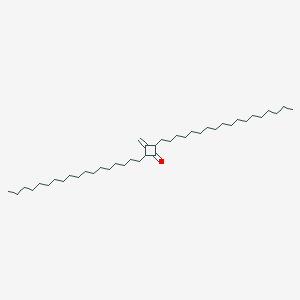
![1-(2-Methylphenyl)-3-[2-[(2-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14226034.png)
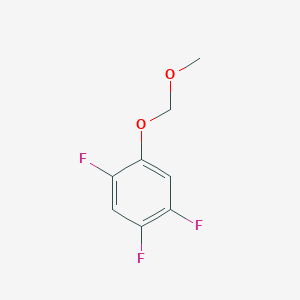
methylene]-](/img/structure/B14226050.png)
![N~1~-[2-(4-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14226059.png)
![1-Methoxy-4-{3-[(4-methylpenta-2,3-dien-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14226062.png)

